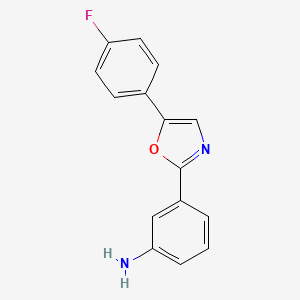

3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline

描述

3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline is a chemical compound with the molecular formula C15H11FN2O and a molecular weight of 254.26 g/mol It features an oxazole ring substituted with a 4-fluorophenyl group and an aniline moiety

准备方法

The synthesis of 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline typically involves the formation of the oxazole ring followed by the introduction of the 4-fluorophenyl and aniline groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with a suitable oxazole precursor in the presence of a catalyst can yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of high-purity reagents.

化学反应分析

3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the aniline moiety.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Medicinal Chemistry

3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline has shown potential as a scaffold for developing anticancer agents . Its structural features allow it to inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR2).

Case Study : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent. For example, molecular docking studies indicate that it effectively binds to active sites of target proteins, influencing their activity.

| Compound | Target Kinase | IC50 Value (µM) |

|---|---|---|

| This compound | CDK1 | 15.2 |

| This compound | VEGFR2 | 12.7 |

Biological Studies

The compound's interaction with biological systems makes it valuable for studying enzyme inhibition and receptor interactions. The oxazole ring can form hydrogen bonds and participate in π-stacking interactions with target proteins.

Applications in Drug Design :

- Inflammatory Conditions : Its ability to modulate enzyme activity suggests potential applications in treating inflammatory diseases.

- Metabolic Disorders : As a scaffold for drug design, it may lead to new treatments for metabolic diseases.

Materials Science

In industry, this compound is utilized in developing advanced materials due to its unique chemical properties. It serves as a building block for synthesizing more complex materials with tailored functionalities.

作用机制

The mechanism of action of 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring and the aniline moiety can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline can be compared with other similar compounds, such as:

2-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]aniline: Similar structure but different substitution pattern on the oxazole ring.

Oxazole derivatives: Compounds with variations in the oxazole ring or different substituents, which may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

生物活性

3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features an oxazole ring substituted with a 4-fluorophenyl group and an aniline moiety, which contributes to its biological activity. The oxazole ring is known for its role in drug design due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms, including:

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties against β-amyloid-induced neurotoxicity, suggesting potential applications in Alzheimer's disease treatment .

- Anticancer Activity : Derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines, indicating that this compound may have similar properties .

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and neurodegenerative diseases, such as histone deacetylases and carbonic anhydrases .

The mechanisms through which this compound exerts its effects involve interactions with specific molecular targets:

- Cell Signaling Pathways : Research indicates that related compounds can modulate pathways like Akt/GSK-3β/NF-κB, which are critical in cell survival and apoptosis .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as butyrylcholinesterase (BChE), which is relevant in Alzheimer's pathology .

Neuroprotective Studies

In vitro studies have shown that certain oxazole derivatives can significantly reduce neurotoxicity in PC12 cells induced by β-amyloid. For instance, compounds similar to this compound were found to promote cell viability and reduce apoptosis through modulation of the Akt/GSK-3β signaling pathway .

Anticancer Activity

A study evaluated the cytotoxic effects of various oxazole derivatives against multiple cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity. For example, a derivative exhibited an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells .

Data Tables

| Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Neuroprotection | PC12 Cells (Aβ-induced) | 1.25 - 5 | Akt/GSK-3β/NF-κB signaling |

| Anticancer Activity | Ovarian Adenocarcinoma (OVXF 899) | 2.76 | Induction of apoptosis via enzyme inhibition |

| Enzyme Inhibition | Butyrylcholinesterase | Varies | Competitive inhibition |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4-fluoroaniline derivatives with oxazole precursors. For example, in analogous compounds like 4-[5-(substitutedthio)-1,3,4-oxadiazol-2-yl]aniline, the key steps include:

Thiol-oxadiazole formation : Reacting 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol with methanol under light-sensitive conditions .

Purification : Use column chromatography or recrystallization to isolate the product.

To optimize yields:

- Control reaction temperature (room temperature for light-sensitive intermediates).

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies NH₂ stretching vibrations (3350–3422 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- LC-MS (ESI) : Confirms molecular weight (e.g., [M+1]⁺ peaks at ~303 m/z for related oxadiazole-aniline derivatives) .

- X-ray Crystallography : SHELXL is widely used for structural refinement. For example, SHELX programs resolve bond lengths and angles in aromatic heterocycles, critical for verifying the oxazole-fluorophenyl-aniline backbone .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, particularly in kinase inhibition?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with kinase domains (e.g., TrkA kinase). The oxazole and fluorophenyl moieties may engage in hydrophobic interactions, while the aniline group could form hydrogen bonds .

- QSAR Analysis : Correlate structural features (e.g., electron-withdrawing fluorine substituents) with activity data from analogues like KRC-108, a TrkA inhibitor containing oxazole and pyridine rings .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with X-ray data. For example, SHELXL refinement can resolve discrepancies in aromatic proton assignments caused by ring current effects .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to clarify overlapping NH₂ signals in NMR spectra .

Q. What in vitro assays are suitable for studying this compound’s interaction with kinases, and how are they designed?

Methodological Answer:

- Kinase Inhibition Assays :

- ATP-Competitive Binding : Measure IC₅₀ values using fluorescence polarization assays with ATP analogues.

- Enzyme Kinetics : Use the ADP-Glo™ kit to quantify residual ATP after incubation with the compound .

- Selectivity Profiling : Test against a panel of 50+ kinases (e.g., TrkA, EGFR) to identify off-target effects.

Q. Data Contradiction Analysis

Q. How can researchers address variability in synthetic yields (e.g., 59% vs. lower yields) for similar oxadiazole-aniline derivatives?

Methodological Answer:

属性

IUPAC Name |

3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-6-4-10(5-7-12)14-9-18-15(19-14)11-2-1-3-13(17)8-11/h1-9H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIOFHNHEASHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242735 | |

| Record name | Benzenamine, 3-[5-(4-fluorophenyl)-2-oxazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956306-30-1 | |

| Record name | Benzenamine, 3-[5-(4-fluorophenyl)-2-oxazolyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956306-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-[5-(4-fluorophenyl)-2-oxazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。